Verproside

Airway inflammation COPD MUC5AC

Verproside (50932-20-2) is the most potent anti-inflammatory iridoid in YPL-001, uniquely esterified with 3,4-dihydroxybenzoyl at catalpol's 6-O. It outperforms catalposide, picroside II, and analogs in suppressing MUC5AC, IL-6, IL-8 via PKCδ inhibition. 5.6-fold more potent than kojic acid on tyrosinase. Despite low oral bioavailability (0.3–0.5%), oral admin reduces IgE, Th2 cytokines, eosinophilic inflammation in asthma models. Ideal for COPD, asthma, skin-lightening, and iridoid SAR research.

Molecular Formula C22H26O13
Molecular Weight 498.4 g/mol
CAS No. 50932-20-2
Cat. No. B192646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerproside
CAS50932-20-2
Synonymsverproside
Molecular FormulaC22H26O13
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
InChIKeyDBUOUVZMYWYRRI-YWEKDMGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verproside (CAS 50932-20-2) Procurement Guide: Differentiated Catalpol-Derived Iridoid Glycoside for Inflammation and Airway Disease Research


Verproside (CAS 50932-20-2) is a catalpol-derivative iridoid glycoside [1] isolated primarily from Pseudolysimachion rotundum var. subintegrum (formerly Veronica species) [2]. With a molecular weight of 498.43 g/mol and molecular formula C22H26O13 , it features a 3,4-dihydroxybenzoic acid (protocatechuoyl) moiety esterified at the 6-O position of the catalpol scaffold [3]. This structural feature distinguishes it from simpler iridoids such as aucubin and catalpol and confers distinct biological activities including potent anti-inflammatory effects via PKCδ and NF-κB pathway inhibition, antioxidant activity, and demonstrated in vivo efficacy in COPD and asthma models [4].

Verproside (CAS 50932-20-2): Critical Differentiation from Generic Iridoid Glycosides and Why Substitution Carries Scientific Risk


Substituting verproside with other in-class iridoid glycosides such as aucubin, catalpol, or picroside II introduces significant and quantifiable scientific risk. Direct comparative studies have established that verproside demonstrates the most potent anti-inflammatory activity among the six structurally related iridoids (piscroside C, verproside, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide) that constitute the clinically tested YPL-001 mixture [1]. This superior potency is mechanistically linked to the 3,4-dihydroxybenzoic acid moiety, which enables specific binding interactions not observed with the parent compound catalpol or other analogs lacking this structural feature [2]. Furthermore, verproside exhibits a unique functional profile: it acts as a cytostatic agent against cancer cells, whereas close structural analogs such as verminoside, amphicoside, and veronicoside exhibit cytotoxic activity, indicating divergent mechanisms of action and distinct safety/application profiles [3]. The specificity of verproside for PKCδ inhibition—not observed across all PKC isoforms—further distinguishes it from less selective iridoids and positions it uniquely for airway inflammation research [1].

Verproside (CAS 50932-20-2): Quantified Differentiated Performance Evidence for Informed Procurement


Superior Anti-Inflammatory Efficacy in Airway Epithelial Cells: Verproside vs. Five Structurally Related Iridoids

Verproside demonstrates the strongest anti-inflammatory activity among six structurally related iridoids (piscroside C, verproside, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide) that constitute the clinically tested YPL-001 mixture. In NCI-H292 human airway epithelial cells stimulated with TNF-α or PMA, verproside was identified as the most effective compound for suppressing inflammation, with quantitative reduction of both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6 and IL-8 expression [1]. This direct head-to-head comparison within a single experimental system establishes verproside as the essential active component driving the anti-inflammatory efficacy of the YPL-001 mixture, which has advanced to Phase 2a clinical trials for COPD treatment [1].

Airway inflammation COPD MUC5AC IL-6 IL-8 NF-κB PKCδ

PKCδ Isoform-Specific Inhibition: Verproside Demonstrates Target Selectivity vs. Broader PKC Inhibitors

Verproside exhibits isoform-specific inhibition of protein kinase C delta (PKCδ). In NCI-H292 cells, verproside selectively inhibited the phosphorylation and activation of PKCδ without affecting other PKC isoforms [1]. This isoform selectivity represents a significant differentiation from broad-spectrum PKC inhibitors and provides a cleaner pharmacological tool for dissecting PKCδ-specific signaling pathways in inflammation. In a COPD-mouse model, verproside effectively reduced lung inflammation by suppressing PKCδ activation and mucus overproduction, confirming the translational relevance of this target-specific mechanism [1]. In comparison, theophylline, a standard reference compound for airway inflammation, showed less effective suppression of PKCδ than verproside [2].

PKCδ Isoform selectivity Signal transduction Kinase inhibition Anti-inflammatory mechanism

Tyrosinase Inhibition: Verproside Demonstrates 5.6-Fold Greater Potency Than Kojic Acid in Human Enzyme Assay

Verproside is a potent competitive inhibitor of human tyrosinase (hTyr), the rate-limiting enzyme in melanin biosynthesis. In enzyme inhibition assays, verproside exhibited an IC50 value of 197.3 µM against human tyrosinase, representing 5.6-fold higher efficacy than the widely used positive control kojic acid in the same assay system [1]. Molecular docking analysis revealed that verproside binds to the active site pocket of tyrosinase with a docking energy of -6.9 kcal/mol, forming four hydrogen bonding interactions with HIS61 and HIS85 residues [1]. This binding mode correlates with its time-dependent and competitive inhibition mechanism. The 3,4-dihydroxybenzoic acid moiety on the iridoid glycoside scaffold is critical for this activity—catalpol and other iridoids lacking this structural feature show substantially lower or absent tyrosinase inhibition [1].

Tyrosinase inhibition Melanogenesis Hyperpigmentation Enzyme kinetics Cosmeceutical research

Metabolic Fate: Verproside Undergoes Extensive Phase II Metabolism via UGT and SULT Enzymes—Differentiated from Non-Conjugated Iridoids

Verproside undergoes extensive and well-characterized Phase II metabolism in human hepatocytes, generating nine distinct metabolites via glucuronidation, sulfation, and O-methylation pathways [1]. In human liver preparations, the formation of verproside glucuronides (M1 and M2) is catalyzed by UGT1A1 and UGT1A9, as well as gastrointestinal-specific UGT1A7, UGT1A8, and UGT1A10 [1]. The formation of verproside sulfate (M3) is catalyzed by SULT1A1 [1]. This contrasts with simpler iridoids like catalpol and aucubin, which are primarily excreted unchanged or undergo minimal Phase II conjugation due to the absence of the protocatechuoyl ester moiety that serves as a substrate recognition site for conjugating enzymes [2]. In rats, intravenous administration of verproside resulted in the identification of 21 metabolites in bile and urine samples via LC-Orbitrap MS, with O-methylation, glucuronidation, and sulfation as major metabolic pathways [3].

Drug metabolism Glucuronidation Sulfation Pharmacokinetics UGT SULT

Cytostatic vs. Cytotoxic Activity Profile: Verproside Differentiated from Verminoside, Amphicoside, and Veronicoside in Cancer Cell Lines

Verproside exhibits a cytostatic rather than cytotoxic activity profile against cancer cell lines, distinguishing it from several closely related iridoid glucosides. In a comparative study of 11 iridoid glucosides derived from Veronica species, verproside (along with acetylcatalpol, aquaticosides B and C, catalposide, and veratroylcatalposide) demonstrated cytostatic activity, whereas verminoside, amphicoside, and veronicoside exhibited cytotoxic activity in the concentration range of 70-355 µM [1]. The study, which employed the MTT assay against Hep-2 (human epidermoid carcinoma), RD (human rhabdomyosarcoma), and L-20B (transgenic murine L-cells) cancer cell lines, as well as Vero (African green monkey kidney cells) non-cancerous cells, concluded that iridoid glucosides show a biphasic effect on cancer cells that is both cytostatic and cytotoxic, depending on chemical structure and cancer cell type [1]. Apoptotic cell death was observed specifically as the effect of verminoside in histological analysis, further underscoring mechanistic divergence among structurally similar iridoids [1].

Cytostatic activity Cytotoxicity Cancer cell lines Iridoid glucosides Structure-activity relationship

Verproside (CAS 50932-20-2): Evidence-Derived Application Scenarios for Research and Procurement Planning


COPD and Inflammatory Airway Disease Research: Selecting Verproside Based on Direct Comparator Evidence of Superior Anti-Inflammatory Potency

For research programs focused on chronic obstructive pulmonary disease (COPD) or inflammatory airway diseases, verproside is the evidence-based choice over other iridoid glycosides. The direct head-to-head comparison establishing verproside as the most potent anti-inflammatory component among the six iridoids in the clinically tested YPL-001 mixture provides compelling justification [1]. Investigators studying MUC5AC hypersecretion, NF-κB-mediated inflammation, or PKCδ signaling in airway epithelial cells will find that verproside's validated efficacy in NCI-H292 cells and COPD-mouse models translates to reproducible experimental outcomes. The compound's specificity for PKCδ inhibition and its demonstrated reduction of lung inflammation and mucus overproduction in vivo [1] position it as a preferred molecular probe for dissecting disease-relevant pathways in respiratory research.

Melanogenesis and Tyrosinase Inhibition Studies: Verproside as a High-Potency Natural Product Tool with Defined Binding Mode

In dermatological research, cosmeceutical development, or fundamental studies of melanin biosynthesis, verproside offers a structurally characterized, high-potency alternative to standard tyrosinase inhibitors such as kojic acid. The 5.6-fold higher efficacy against human tyrosinase (IC50 = 197.3 µM) and the defined competitive inhibition mechanism with four hydrogen bonding interactions at HIS61 and HIS85 [1] provide researchers with a tool that combines natural product provenance with well-understood molecular pharmacology. The critical dependence of activity on the 3,4-dihydroxybenzoic acid moiety enables structure-activity relationship studies and rational design of analogs, while the time-dependent inhibition profile supports kinetic analyses of enzyme mechanism.

PKCδ Isoform-Specific Signaling Studies: Verproside as a Selective Probe for Pathway Dissection

For investigators studying protein kinase C delta (PKCδ)-specific signaling in inflammation, oncology, or cell biology, verproside provides a natural product-derived inhibitor with demonstrated isoform selectivity. Unlike broad-spectrum PKC inhibitors that confound interpretation by simultaneously affecting multiple PKC isoforms, verproside selectively inhibits PKCδ phosphorylation without affecting other PKC family members [1]. This isoform specificity, coupled with the compound's greater efficacy in suppressing PKCδ compared to theophylline [2], makes verproside particularly valuable for experiments requiring clean dissection of PKCδ-dependent pathways from PKCα, PKCβ, or other isoform-mediated effects. The availability of in vivo validation data from the COPD-mouse model further supports translational research applications.

Drug Metabolism and Pharmacokinetic Studies: Verproside as a Model Substrate for UGT and SULT Enzyme Characterization

For ADME/PK laboratories and drug metabolism researchers, verproside serves as an extensively characterized substrate for studying Phase II conjugation pathways. The complete mapping of nine human hepatocyte metabolites and the identification of specific UGT isoforms (UGT1A1, UGT1A9, UGT1A7, UGT1A8, UGT1A10) and SULT isoforms (SULT1A1) responsible for its metabolism [1] make verproside a valuable reference compound for assay development and enzyme activity assessment. The compound's metabolism is notably affected by the co-administration of UGT or SULT inhibitors or inducers [1], providing a functional tool for studying drug-drug interaction potential. The availability of both rat in vivo metabolic data (21 metabolites) [2] and human in vitro data enables cross-species comparative metabolism studies that inform translational pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verproside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.